2-Methoxyethinyl estradiol 2-Methoxyethinyl estradiol A derivative of Estradiol. Estradiol​ is the major estrogen secreted by the premenopausal ovary. Estrogens direct the development of the female genotype in embryogenesis and at puberty.
Brand Name: Vulcanchem
CAS No.: 22415-44-7
VCID: VC21349183
InChI: InChI=1S/C21H26O3/c1-4-21(23)10-8-17-15-6-5-13-11-18(22)19(24-3)12-16(13)14(15)7-9-20(17,21)2/h1,11-12,14-15,17,22-23H,5-10H2,2-3H3/t14-,15+,17-,20-,21-/m0/s1
SMILES: CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=C(C=C34)OC)O
Molecular Formula: C21H26O3
Molecular Weight: 326.4 g/mol

2-Methoxyethinyl estradiol

CAS No.: 22415-44-7

Cat. No.: VC21349183

Molecular Formula: C21H26O3

Molecular Weight: 326.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

2-Methoxyethinyl estradiol - 22415-44-7

Specification

CAS No. 22415-44-7
Molecular Formula C21H26O3
Molecular Weight 326.4 g/mol
IUPAC Name (8R,9S,13S,14S,17R)-17-ethynyl-2-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
Standard InChI InChI=1S/C21H26O3/c1-4-21(23)10-8-17-15-6-5-13-11-18(22)19(24-3)12-16(13)14(15)7-9-20(17,21)2/h1,11-12,14-15,17,22-23H,5-10H2,2-3H3/t14-,15+,17-,20-,21-/m0/s1
Standard InChI Key NRGDXTWZJCEVEB-PVHGPHFFSA-N
Isomeric SMILES C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=C(C=C34)OC)O
SMILES CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=C(C=C34)OC)O
Canonical SMILES CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=C(C=C34)OC)O
Appearance White Solid

Introduction

Chemical Identity and Structure

2-Methoxyethinyl estradiol (CAS No. 22415-44-7) is a modified estrogen compound with the molecular formula C21H26O3 and molecular weight of 326.43 . It belongs to the family of steroidal compounds characterized by the presence of both methoxy and ethinyl functional groups attached to the estradiol backbone. The compound has several synonyms including:

  • 17α-Ethynyl-2-Methoxyestradiol

  • 2-Methoxy-17α-ethynylestradiol

  • (17α)-2-Methoxy-19-norpregna-1,3,5(10)-trien-20-yne-3,17-diol

  • 2-Methoxy-19-nor-17α-pregna-1,3,5(10)-trien-20-yne-3,17-dioll

Structurally, the compound features modifications to the basic estradiol skeleton, specifically a methoxy group at the 2-position and an ethinyl (acetylenic) group at the 17α-position. These modifications potentially alter its receptor binding properties and pharmacological profile compared to unmodified estradiol.

Physical and Chemical Properties

2-Methoxyethinyl estradiol possesses distinct physical and chemical characteristics that influence its stability, handling requirements, and potential applications in research and pharmaceutical contexts. These properties are summarized in the table below:

PropertyValue
Melting point159-161°C
Boiling point476.0±45.0 °C (Predicted)
Density1.22±0.1 g/cm³ (Predicted)
Recommended storage temperature-20°C (Freezer)
SolubilitySlightly soluble in Chloroform, Pyridine, Methanol
Physical formSolid
pKa10.26±0.60 (Predicted)
ColorWhite to Pale Beige

The compound is characterized by its relatively high melting and boiling points, which are typical of steroidal compounds with extensive hydrogen bonding capabilities . Its limited solubility in organic solvents such as chloroform, pyridine, and methanol suggests a moderate level of lipophilicity, which may influence its pharmacokinetic behavior if used in biological systems.

The recommended storage temperature of -20°C indicates that the compound may be susceptible to degradation or oxidation at ambient temperatures, necessitating cold storage for long-term stability. The predicted pKa value of approximately 10.26 suggests that the compound would remain predominantly non-ionized under physiological pH conditions.

Relation to Other Estrogen Derivatives

While specific research on 2-methoxyethinyl estradiol appears limited in the available literature, understanding its closely related compounds provides valuable context for its potential properties and applications.

Comparison with 2-Methoxyestradiol

2-Methoxyestradiol (2-ME2), a natural metabolite of estradiol, differs from 2-methoxyethinyl estradiol by lacking the 17α-ethinyl group. 2-ME2 has been extensively studied and demonstrates significant biological activities including:

  • Inhibition of angiogenesis (prevention of new blood vessel formation)

  • Vasodilator properties

  • Induction of apoptosis in certain cancer cell lines

Importantly, 2-methoxyestradiol exhibits poor interaction with estrogen receptors (approximately 2,000-fold lower activational potency compared to estradiol), yet maintains high-affinity agonist activity for the G protein-coupled estrogen receptor (GPER) . This selective receptor binding profile contributes to its unique pharmacological effects distinct from classical estrogens.

Comparison with Related Estrogen Compounds

To better understand 2-methoxyethinyl estradiol's potential properties, it's helpful to compare it with better-characterized estrogen derivatives:

CompoundStructural FeaturesEstrogen Receptor BindingKey Biological Activities
Estradiol (E2)Parent compoundHigh affinity (reference standard)Multiple estrogenic effects
2-Methoxyestradiol2-methoxy groupVery low affinity (0.05% of E2) Angiogenesis inhibition, tubulin disruption, apoptosis induction
Ethinylestradiol17α-ethinyl groupHigh affinity, enhanced oral bioavailabilityPotent estrogenic activity, used in contraceptives
2-Methoxyethinyl estradiolBoth 2-methoxy and 17α-ethinyl groupsNot fully characterizedPotentially combines properties of both modifications
2-Methoxymethyl estradiol2-methoxymethyl groupWeak affinity (0.9% of E2) Tubulin polymerization inhibition, anticancer activity

The specific combination of 2-methoxy and 17α-ethinyl modifications in 2-methoxyethinyl estradiol might produce unique pharmacological properties that differ from those of the individual modifications.

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